molecular formula C13H12 B1580880 2-Isopropenylnaphthalene CAS No. 3710-23-4

2-Isopropenylnaphthalene

Cat. No.: B1580880
CAS No.: 3710-23-4
M. Wt: 168.23 g/mol
InChI Key: ANCUXNXTHQXICN-UHFFFAOYSA-N
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Description

2-Isopropenylnaphthalene is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where an isopropenyl group is attached to the second carbon of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropenylnaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of 2-isopropylnaphthalene. This process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 2-isopropylnaphthalene. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo polymerization reactions that produce polymers with distinct mechanical and thermal properties. Its structural configuration allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-prop-1-en-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCUXNXTHQXICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190600
Record name 2-(1-Methylvinyl)naphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-23-4
Record name 2-Isopropenylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropenylnaphthalene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylvinyl)naphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylvinyl)naphthalene
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Record name 2-ISOPROPENYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with the cationic polymerization of 2-Isopropenylnaphthalene?

A1: Cationic polymerization of this compound primarily yields a mixture of dimers, trimers, and tetramers, with no significant formation of high molecular weight polymers. []

Q2: How does anionic polymerization compare in the context of this compound polymerization?

A2: Anionic polymerization proves to be a more effective method for polymerizing this compound. This technique allows for the synthesis of polymers with molecular weights ranging from 10,000 to 300,000 g/mol. These polymers exhibit high glass transition temperatures around 220 °C and melting points around 280 °C. []

Q3: What is the significance of "living polymer" techniques in this compound polymerization?

A3: "Living polymer" techniques, specifically anionic living polymerization, are crucial for synthesizing block copolymers of this compound. This approach enables the controlled sequential addition of different monomers, resulting in well-defined block structures. [, ]

Q4: Can you elaborate on the use of butyllithium in the anionic polymerization of this compound?

A4: Butyllithium serves as an effective initiator for the anionic polymerization of this compound, especially in solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This method typically results in the formation of living polymers, which remain reactive and allow for further modification or block copolymerization. [, ]

Q5: What happens to the living poly(this compound) at temperatures above 0 °C?

A5: When heated above 0 °C, solutions containing living poly(this compound) undergo an irreversible color change from deep green to reddish-brown. This color shift indicates a spontaneous deactivation of the living polymer chains. []

Q6: What insights do end-capping reactions provide about deactivated poly(this compound)?

A6: End-capping reactions, particularly with anthracene derivatives, offer valuable information about the structure and reactivity of deactivated poly(this compound) species present in the reddish-brown solutions. []

Q7: How is hexamethylcyclotrisiloxane (D3) utilized in conjunction with poly(this compound)?

A7: Hexamethylcyclotrisiloxane (D3) is used in block copolymerization with living poly(this compound) to create A-B block copolymers. These copolymers can be further coupled to form A-B-B-A block copolymers by using a coupling agent like dichlorodimethylsilane. []

Q8: How does the molecular weight distribution of poly(this compound) affect its application in electron beam resists?

A9: Narrow molecular weight distribution in poly(this compound) is crucial for its application as a negative electron-beam resist. Broader distributions can negatively impact the resist's sensitivity and resolution. []

Q9: What is the role of chloromethylation in modifying the properties of poly(this compound) for resist applications?

A10: Chloromethylation of poly(this compound) enhances its sensitivity as an electron beam resist, although it might slightly broaden the molecular weight distribution. This modification allows for the fabrication of high-resolution patterns with linewidths of 0.1 μm or less. []

Q10: What advantages does chloromethylated poly(this compound) offer as a negative electron-beam resist?

A11: Chloromethylated poly(this compound) demonstrates high dry-etching durability and excellent thermal stability, making it well-suited for resist applications. These properties stem from the presence of aromatic rings in its structure and its high glass transition temperature (230 °C). []

Q11: How does the presence of the this compound unit in copolymers influence their photophysical properties?

A12: Copolymers incorporating this compound units, such as those with maleic acid, exhibit unique photophysical behavior in solution. Their fluorescence spectra reveal emissions characteristic of both the individual monomer and excimer formations, suggesting interactions between the naphthalene chromophores. []

Q12: Can you describe the fluorescence characteristics of a block copolymer containing this compound and methacrylic acid in methanol?

A14: This block copolymer, when dissolved in methanol, displays two distinct emission bands in its fluorescence spectrum. The band around 342 nm is attributed to monomer emission from the this compound units, while the band around 387 nm corresponds to excimer formation. []

Q13: How does temperature affect the fluorescence of the this compound-methacrylic acid block copolymer in methanol?

A15: Temperature significantly impacts the ratio of excimer to monomer emission intensity (Ie/Im) for this block copolymer in methanol. The Ie/Im ratio shows a generally increasing trend with temperature, suggesting enhanced excimer formation at higher temperatures. This observation is attributed to changes in the polymer chain conformation and solvent interactions as temperature varies. []

Q14: What specific conformational changes in the this compound-methacrylic acid block copolymer are suggested by the fluorescence data in ethanol?

A16: Fluorescence studies of this block copolymer in ethanol indicate a conformational transition around 35 °C. Below this temperature, the polymer chains are likely in a more compact form, limiting excimer formation. As the temperature rises above 35 °C, the polymer chains adopt a more expanded conformation, facilitating closer interactions between this compound units and leading to increased excimer emission. []

Q15: How are cyclic polystyrene-polyisoprene catenated copolymers synthesized using this compound?

A17: this compound plays a key role in creating catenated copolymers by providing sites for controlled cyclization. Short segments of poly(this compound) are incorporated into cyclic polystyrene chains. These naphthalene-containing segments are then selectively radical-anionized, facilitating the subsequent cyclization of telechelic polyisoprene around the polystyrene chains. []

Q16: How is the formation of these catenated copolymers confirmed?

A18: The formation of catenated copolymers, with cyclic polyisoprene intertwined with cyclic polystyrene containing poly(this compound) segments, is verified using size-exclusion chromatography. A UV detector set at a wavelength of 320 nm, specific for naphthalene absorption, confirms the presence of these units within the larger copolymer structure. []

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